![molecular formula C15H19N3O2 B7529725 N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide, also known as BAY 41-8543, is a chemical compound that belongs to the class of pyrazole carboxamides. It was first synthesized by the pharmaceutical company Bayer in 2001. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular diseases, cancer, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 is not fully understood, but it is thought to work by activating the enzyme soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes vasodilation and other physiological effects. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the degradation of cGMP.
Biochemical and Physiological Effects:
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has been found to have a number of biochemical and physiological effects. It has been shown to increase vasodilation and improve endothelial function, which can help to reduce blood pressure and improve cardiovascular health. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases. In addition, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has been shown to induce apoptosis and inhibit tumor growth in cancer cells, and to have neuroprotective effects in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be expensive to purchase, which may limit its use in some experiments. In addition, its effects can be variable depending on the specific experimental conditions, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543. One area of interest is its potential as a therapeutic agent for cardiovascular diseases, including hypertension and heart failure. It may also have potential as an anticancer agent, particularly in combination with other drugs. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 involves the reaction of 4-isopropoxyphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by the addition of 4-fluorophenylacetyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has been found to have a wide range of potential applications in scientific research. It has been studied for its effects on the cardiovascular system, particularly its ability to improve endothelial function and reduce inflammation. It has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis and inhibit tumor growth. In addition, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has been studied for its effects on the central nervous system, with research suggesting that it may have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)20-13-6-4-12(5-7-13)11(3)17-15(19)14-8-9-16-18-14/h4-11H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDEMKWJVZXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

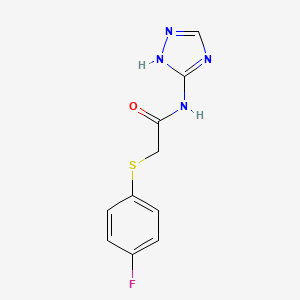

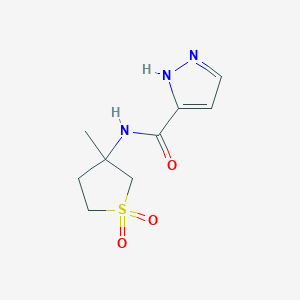
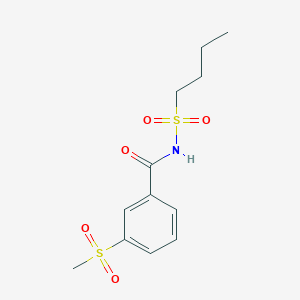
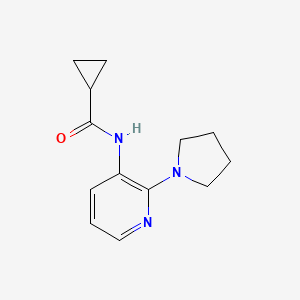
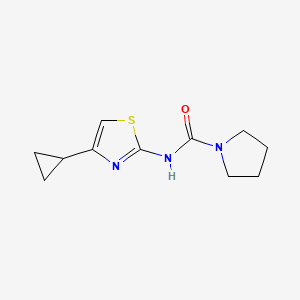
![N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)
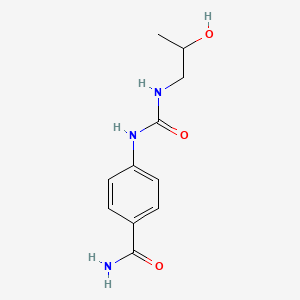
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
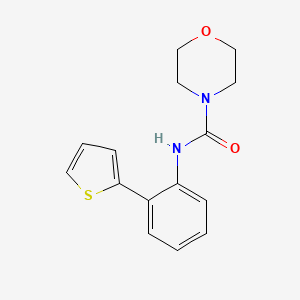
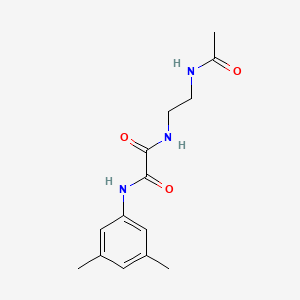
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)